D-Leucine benzyl ester

Description

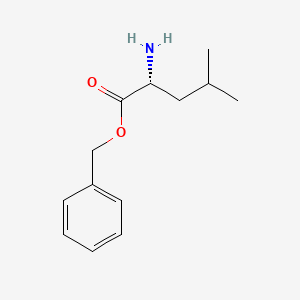

D-Leucine benzyl ester is a chiral amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its structure comprises a D-configured leucine residue esterified with a benzyl group, enhancing its stability and reactivity in solid-phase peptide coupling reactions.

Properties

IUPAC Name |

benzyl (2R)-2-amino-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRRYUQWSOODEO-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Substituted Methods for Safer Synthesis

Recent protocols replace benzene/CCl₄ with cyclohexane (bp 80°C), which forms a heterogeneous azeotrope with water (8.7% w/w) while maintaining reaction efficiency . Ethyl acetate substitutes diethyl ether for salt precipitation, mitigating flammability risks. This approach achieves comparable yields (68–82%) without racemization, as validated by chiral HPLC analysis .

Optimized Procedure:

-

Reagent Ratios: D-Leucine (1 eq), benzyl alcohol (1.2 eq), p-TsOH (1.1 eq).

-

Solvent System: Cyclohexane (10 mL/g substrate).

-

Distillation: Reflux at 80°C for 6–8 h using a Dean-Stark trap.

-

Work-Up: Cool to 0°C, add ethyl acetate (5 vol), and filter the precipitated p-TsOH salt.

-

Neutralization: Wash the salt with saturated NaHCO₃ and extract with dichloromethane .

Critical Parameters:

-

Temperature Control: Exceeding 80°C accelerates racemization, particularly for sterically hindered amino acids.

-

Taft’s Substituent Constant (σ):* Electron-withdrawing side chains (e.g., Tyr, σ* = 1.76) increase racemization susceptibility in toluene, justifying cyclohexane’s inertness .

Racemization Studies and Solvent Effects

Racemization during synthesis remains a primary concern, especially for amino acids with polar side chains. Toluene, though a potential benzene substitute, induces partial racemization due to its polarizability and capacity to stabilize transition states via π-π interactions . For D-leucine (σ* = 0.98), cyclohexane preserves >99% ee, whereas toluene reduces ee to 92–95% under identical conditions .

Chiral HPLC Validation:

-

Column: Chirobiotic T (Teicoplanin-based, 250 × 4.6 mm).

-

Mobile Phase: MeOH/H2O/TFA (80:20:0.1, isocratic).

-

Retention Time: D-Leucine benzyl ester = 14.2 min; L-enantiomer = 16.8 min .

N-Boc-Protected Derivative Synthesis

For applications requiring orthogonal protection, this compound is synthesized as an N-Boc derivative (CAS 158804-50-3). This involves:

-

Boc Protection: Treat D-leucine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10).

-

Esterification: React Boc-D-leucine with benzyl alcohol using DCC/DMAP in CH₂Cl₂ .

Characterization Data:

-

Molecular Formula: C₁₈H₂₇NO₄.

-

MS (ESI): m/z 322.2 [M+H]⁺.

-

¹H NMR (CDCl₃): δ 1.42 (s, 9H, Boc), 4.98 (d, 2H, OCH₂Ph), 5.12 (m, 1H, α-CH) .

Industrial-Scale Considerations

Large-scale production prioritizes solvent recovery and waste minimization. Cyclohexane’s low toxicity (LD₅₀ > 2000 mg/kg) and recyclability (95% recovery via distillation) make it ideal for Good Manufacturing Practice (GMP) . Ethyl acetate, classified as a Class 3 residual solvent (ICH Q3C), further aligns with regulatory standards.

Process Economics:

| Parameter | Benzene Method | Cyclohexane Method |

|---|---|---|

| Solvent Cost ($/kg) | 1.20 | 0.95 |

| Yield (%) | 78 | 75 |

| ee (%) | 98 | 99.5 |

| Waste Disposal Cost ($) | 1200 | 800 |

Emerging Catalytic Strategies

While enzymatic methods (e.g., papain-catalyzed polymerization) are explored for peptide synthesis , their application to this compound remains limited. Dual Pd/Cu catalysis enables stereodivergent substitutions of benzyl esters , though this pertains to downstream modifications rather than ester synthesis.

Chemical Reactions Analysis

Types of Reactions: D-Leucine benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-Leucine and benzyl alcohol.

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: D-Leucine and benzyl alcohol.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Various substituted leucine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

D-Leucine benzyl ester serves as a crucial chiral building block in the synthesis of complex molecules and peptides. Its stereochemistry allows for specific interactions in asymmetric synthesis, making it valuable in creating enantiomerically pure compounds.

Synthetic Routes

The preparation typically involves esterification of D-Leucine with benzyl alcohol using methods like Fischer-Speier esterification. This process is often conducted under reflux conditions with acid catalysts such as p-toluenesulfonic acid, utilizing solvents like cyclohexane to azeotropically remove water and drive the reaction to completion.

Biological Applications

Protein Modification

this compound is employed in studies involving protein modification and enzyme-substrate interactions. Its ability to be incorporated into proteins allows for site-specific modifications that facilitate the study of protein functions at a molecular level.

Drug Delivery Systems

Research has indicated potential applications in drug delivery systems, where this compound may serve as a precursor for pharmacologically active compounds. This capability enhances its utility in developing targeted therapies.

Medical Research

Investigations into Pharmacological Activity

this compound has been investigated for its role in synthesizing bioactive compounds. For example, it can be used to create derivatives that exhibit specific biological activities, potentially leading to new therapeutic agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in organic synthesis and the production of specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Case Studies

Case Study 1: Synthesis of Non-Peptide Molecules

Recent studies have demonstrated the use of this compound in synthesizing non-peptide molecules through efficient one-step preparation methods that avoid hazardous solvents . This highlights its adaptability and importance as a synthetic intermediate.

Case Study 2: Enantiopure Amino Acid Esters

Research has shown that this compound can be prepared with high enantiomeric purity using safer solvents like cyclohexane, significantly reducing racemization risks during synthesis . This advancement is crucial for applications requiring high purity levels.

Mechanism of Action

The mechanism of action of D-Leucine benzyl ester involves its interaction with various molecular targets and pathways. For instance, it can be incorporated into proteins through genetic code expansion techniques, allowing for site-specific modifications. This enables the study of protein functions and interactions at a molecular level . Additionally, the ester group can be hydrolyzed in vivo, releasing D-Leucine, which plays a role in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Ester Derivatives of D-Leucine

*SPPS: Solid-phase peptide synthesis

Key Observations :

Benzyl Esters of Other Amino Acids

Key Observations :

- Stereochemical Impact : D- vs. L-configuration significantly affects biological activity. For example, D-leucine derivatives are resistant to enzymatic degradation, enhancing their utility in protease inhibitors .

- Biological Activity : L-Valine benzyl ester derivatives show cytotoxicity in tumor cells, while this compound is used in antiviral compounds .

Functionalized Derivatives

Key Observations :

- Modifications : Addition of pyruvyl or glycosyl groups alters pharmacokinetics (e.g., solubility, target binding) .

- Drug Development : CMX990 leverages D-leucine derivatives for improved metabolic stability and ease of synthesis .

Research Findings and Trends

- Stereoselectivity: D-amino acids, including D-leucine, accumulate in higher concentrations in DAO− mice, suggesting unique metabolic roles compared to L-forms .

- Synthetic Efficiency : Benzyl esters are preferred over tert-butyl or methyl esters in large-scale peptide synthesis due to balanced reactivity and ease of deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.